molecular formula C14H10OS B067793 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One CAS No. 175203-54-0

1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One

Cat. No. B067793
M. Wt: 226.3 g/mol
InChI Key: MMCZOOKZNQOGDV-UHFFFAOYSA-N
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Description

1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One, also known as 1-PTE, is a novel compound with potential applications in a variety of scientific research fields. It is a member of the class of compounds known as heterocyclic aryl thienyls, and has been studied in detail for its interesting properties.

Scientific Research Applications

  • Photochromic Properties : A study detailed the synthesis of compounds with photochromic properties, where dithienylethenic compounds with thienyl rings linked through azole rings exhibit photochromic behavior. This indicates potential applications in materials science, particularly in the development of smart materials with light-responsive characteristics (Krayushkin et al., 2001).

  • Organic Synthesis and Ligand Properties : The synthesis of ligands using Schiff base condensation method, involving compounds with similar structural features to 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One, was explored. These ligands were characterized using various spectroscopic methods, hinting at applications in coordination chemistry and the development of complex molecules (Uluçam & Yenturk, 2019).

  • Molecular Structure Analysis : Research on the synthesis and structure analysis of compounds containing phenyl and thiophene units, similar to the compound , provides insights into the molecular architecture and potential applications in molecular engineering and materials science (Crundwell & Crundwell, 2019).

  • Quantum-chemical Analysis and Antioxidant Potential : QSAR-analysis of derivatives of 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One was conducted to understand the molecular structure parameters and their relation to antioxidant activities. This suggests potential applications in the development of new antioxidants (Drapak et al., 2019).

  • Photoinduced Oxidative Annulation : A study explored the photoinduced direct oxidative annulation of related compounds, providing insights into organic synthesis methods that might be applicable to the synthesis of 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One derivatives. This research has implications for organic chemistry and the development of novel synthesis methods (Zhang et al., 2017).

properties

IUPAC Name

1-[5-(2-phenylethynyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c1-11(15)14-10-9-13(16-14)8-7-12-5-3-2-4-6-12/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCZOOKZNQOGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381315
Record name 1-[5-(Phenylethynyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One

CAS RN

175203-54-0
Record name 1-[5-(Phenylethynyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Wei, W Song, Z Li, Y Pan, X Zhai, B Li, Z Jiao - 2022 - researchsquare.com
Background: Rice false smut (RFS), caused by Ustilaginoidea virens, is widely distributed in major rice-producing regions. Previous studies showed that treating RFS with chelerythrine …
Number of citations: 3 www.researchsquare.com

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